N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxybenzenesulfonyl group and an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3,5-dimethyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzenesulfonyl chloride
- 4-methoxybenzenesulfonamide
- 4-methoxybenzenesulfonyl fluoride
- 4-methoxybenzenesulfonyl hydrazide
Uniqueness
N-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of a methoxybenzenesulfonyl group and an oxazole ring. This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For instance, the presence of the oxazole ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)sulfonyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-8-12(9(2)20-14-8)13(16)15-21(17,18)11-6-4-10(19-3)5-7-11/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYHKMZVXXADBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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